molecular formula C17H16O3 B128453 Ethyl 3-(2-oxo-2-phenylethyl)benzoate CAS No. 898776-64-2

Ethyl 3-(2-oxo-2-phenylethyl)benzoate

Cat. No.: B128453
CAS No.: 898776-64-2
M. Wt: 268.31 g/mol
InChI Key: TTYFUCMILGBCBQ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-oxo-2-phenylethyl)benzoate is a chemical compound with the molecular formula C17H16O3. It is an ester derived from benzoic acid and is characterized by its aromatic structure, which includes a benzene ring and an ester functional group. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(2-oxo-2-phenylethyl)benzoate can be synthesized through esterification reactions involving benzoic acid derivatives and ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants to achieve a high yield of the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase production efficiency. The use of advanced catalysts and purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-oxo-2-phenylethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(2-oxo-2-phenylethyl)benzoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Ethyl 3-(2-oxo-2-phenylethyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis, releasing active compounds that interact with biological pathways. These interactions can modulate various biochemical processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Ethyl 3-(2-oxo-2-phenylethyl)benzoate can be compared with other esters, such as:

  • Ethyl benzoate
  • Methyl benzoate
  • Isopropyl benzoate

Uniqueness

What sets this compound apart is its specific structure, which includes an additional phenyl group.

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical properties and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industrial processes.

Biological Activity

Ethyl 3-(2-oxo-2-phenylethyl)benzoate is a compound of significant interest in various scientific fields, particularly in chemistry, biology, and medicine. Its unique structure and properties have led to investigations into its biological activities, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a phenyl group and a ketone functionality adjacent to the ester group. This structural configuration contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological pathways. The ester group can undergo hydrolysis, releasing active components that may modulate various biochemical processes. This hydrolysis may lead to the formation of benzoic acid derivatives, which are known for their biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various pathogens, including bacteria and fungi. In vitro studies have shown that this compound can inhibit the growth of certain Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Antioxidant Properties

The compound has also demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. This property may be beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Enzyme Interaction Studies

Studies have explored the interaction of this compound with specific enzymes. For instance, it has been tested for its inhibitory effects on dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. Compounds that inhibit DPP-IV are of particular interest for their potential use in managing diabetes mellitus .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, confirming its potential as an antibacterial agent .
  • Antioxidant Activity : Another investigation assessed the antioxidant capacity using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The compound exhibited notable scavenging activity, suggesting its utility in formulations aimed at reducing oxidative stress .

Comparative Analysis

CompoundAntimicrobial ActivityAntioxidant ActivityDPP-IV Inhibition
This compoundModerateHighModerate
Ethyl benzoateLowModerateLow
Methyl benzoateLowLowLow

Properties

IUPAC Name

ethyl 3-phenacylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-2-20-17(19)15-10-6-7-13(11-15)12-16(18)14-8-4-3-5-9-14/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYFUCMILGBCBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645681
Record name Ethyl 3-(2-oxo-2-phenylethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-64-2
Record name Ethyl 3-(2-oxo-2-phenylethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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